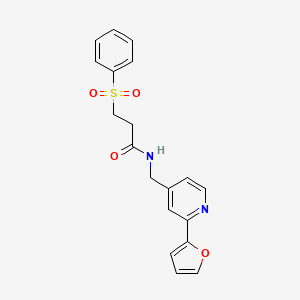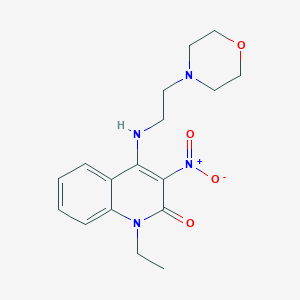
1-Ethyl-4-((2-Morpholinoethyl)amino)-3-Nitrochinolin-2(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a nitro group, and a morpholinoethylamino substituent
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in developing new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of the compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is the RET (c-RET) protein . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity. This inhibition disrupts the signaling pathways controlled by the RET protein, leading to changes in cell growth and differentiation .
Biochemical Pathways
The compound 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one affects the RET signaling pathway . By inhibiting the RET protein, it disrupts the downstream effects of this pathway, which include cell growth and differentiation .
Pharmacokinetics
It is known that the compound is soluble in dmso, but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solubility.
Result of Action
The inhibition of the RET protein by 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one leads to changes in cell growth and differentiation . This can have various molecular and cellular effects, depending on the specific context in which the RET protein is active.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one. For example, the compound’s solubility in water and DMSO suggests that its action may be influenced by the solvent environment . Additionally, the compound’s stability may be affected by storage conditions .
Vorbereitungsmethoden
The synthesis of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of the ethyl and morpholinoethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: A simpler structure with various applications in organic synthesis.
Nitroquinoline: Similar in structure but lacks the morpholinoethylamino group. The uniqueness of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGXNIAFWXZURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2388356.png)

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2388360.png)

![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)
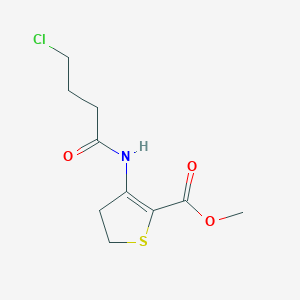
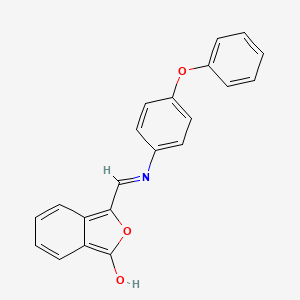
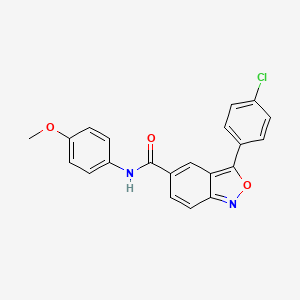
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)
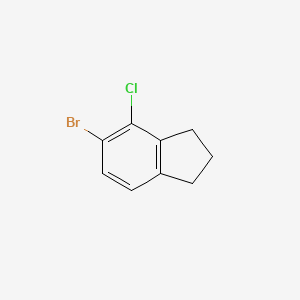
![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)
![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)
